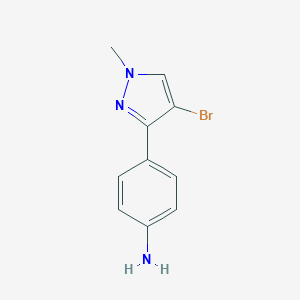

3-(4-Aminophenyl)-4-bromo-1-methylpyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-1-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWUWUJJHGPJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370705 | |

| Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-41-2 | |

| Record name | 4-(4-bromo-1-methylpyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and potential biological activities of the novel compound 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, a combination of data from chemical suppliers and computational predictions allows for a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrN₃ | LookChem |

| Molecular Weight | 252.11 g/mol | LookChem |

| CAS Number | 175276-41-2 | LookChem |

| Polar Surface Area (PSA) | 43.84 Ų | LookChem |

| logP | 3.013 | LookChem |

| XLogP3 | 1.9 | LookChem |

| Hydrogen Bond Donor Count | 1 | LookChem |

| Hydrogen Bond Acceptor Count | 2 | LookChem |

| Rotatable Bond Count | 1 | LookChem |

| Exact Mass | 251.00581 u | LookChem |

| Heavy Atom Count | 14 | LookChem |

| Complexity | 192 | LookChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Putative Synthesis and Characterization

A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on established methodologies for the synthesis of similar aryl-pyrazole compounds, a Suzuki-Miyaura cross-coupling reaction is a highly plausible route.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a potential synthesis of this compound by coupling 4-bromo-1-methyl-1H-pyrazole-3-boronic acid with 4-bromoaniline.

Materials:

-

4-bromo-1-methyl-1H-pyrazole-3-boronic acid

-

4-bromoaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole-3-boronic acid (1.2 equivalents), 4-bromoaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amine and the aromatic C-H and C=C vibrations.

Potential Biological Activities and Screening Workflow

While no specific biological activities for this compound have been reported, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Given the structural motifs, this compound could be a candidate for screening as a kinase inhibitor. The general workflow for such an investigation is outlined below.

Caption: A general workflow for the biological screening and development of this compound as a potential kinase inhibitor.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the proposed synthesis and purification process.

Caption: Proposed workflow for the synthesis and purification of this compound.

In-depth Technical Guide on the Mechanism of Action of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole

Disclaimer: Following a comprehensive literature search, no specific data regarding the mechanism of action, quantitative biological activity, or detailed experimental protocols for the compound 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole was found. The following guide is based on the known biological activities of structurally related aminopyrazole derivatives and aims to provide a general overview of the potential therapeutic applications and common investigational methodologies for this class of compounds.

Introduction

Pyrazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The pyrazole scaffold is a core component of several clinically approved drugs. The position and nature of substituents on the pyrazole ring play a crucial role in determining the specific biological activity. Aminopyrazoles, in particular, represent a versatile framework in drug discovery and have been extensively investigated for various therapeutic indications. This document provides a theoretical framework for the potential mechanism of action of this compound based on the activities of related compounds.

Potential Biological Activities of Aminophenyl-Bromo-Methylpyrazoles

While direct evidence for this compound is unavailable, the aminopyrazole core, substituted with phenyl, bromo, and methyl groups, suggests potential for a range of biological activities. These activities are often attributed to the ability of the pyrazole scaffold to interact with various biological targets.

Table 1: Summary of Potential Biological Activities of Aminopyrazole Derivatives

| Biological Activity | Potential Molecular Targets/Mechanisms | References |

| Antimicrobial & Antifungal | Inhibition of essential microbial enzymes, disruption of cell wall synthesis. | [1][2][3] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). | [4][5] |

| Anticancer | Inhibition of protein kinases (e.g., cyclin-dependent kinases, receptor tyrosine kinases), induction of apoptosis, inhibition of tubulin polymerization. | [5][6][7][8] |

| Antitubercular | Inhibition of specific enzymes in Mycobacterium tuberculosis. | [7] |

Hypothesized Mechanisms of Action

Based on the activities of related aminopyrazole derivatives, several mechanisms of action can be postulated for this compound.

Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. The aminophenyl group could potentially form key hydrogen bonds within the ATP-binding pocket of a kinase.

Hypothetical Kinase Inhibition Workflow

Caption: A generalized workflow for assessing the kinase inhibitory activity of a test compound.

Some pyrazole derivatives are known to inhibit COX enzymes, which are involved in the inflammatory pathway. The structural features of this compound might allow it to bind to the active site of COX-1 or COX-2, thereby blocking the production of prostaglandins.

Hypothetical COX Inhibition Pathway

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spast.org [spast.org]

- 8. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

The Versatility of the Pyrazole Scaffold: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. This technical guide provides an in-depth overview of the biological activity screening of substituted pyrazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological processes are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Substituted Pyrazoles

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted pyrazole derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 159a | MGC-803 | 15.43 | - | - |

| 159b | MGC-803 | 20.54 | - | - |

| 161a | A-549 | 4.91 | 5-Fluorouracil | 59.27 |

| 161b | A-549 | 3.22 | 5-Fluorouracil | 59.27 |

| 161c | A-549 | 27.43 | 5-Fluorouracil | 59.27 |

| 161d | A-549 | 18.14 | 5-Fluorouracil | 59.27 |

| 182c | - | 0.2294 | Doxorubicin | 0.0638 |

| C5 | MCF-7 | 0.08 | - | - |

| 43 | MCF-7 | 0.25 | Doxorubicin | 0.95 |

| 48 | HCT116 | 1.7 | - | - |

| 48 | HeLa | 3.6 | - | - |

| 27 | MCF-7 | 16.50 | Tamoxifen | 23.31 |

| 31 | A549 | 42.79 | - | - |

| 32 | A549 | 55.73 | - | - |

Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3] A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is implicated in numerous cancers.[4][5] Inhibition of EGFR can block downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to apoptosis and reduced tumor growth.[2][6]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of substituted pyrazoles.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Workflow for MTT Assay

Figure 2: General workflow for the MTT assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.

-

Incubation: The treated plates are incubated for an additional 48 to 72 hours under the same conditions.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Substituted Pyrazoles

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several substituted pyrazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 6g | Staphylococcus aureus | 1 | - | - |

| 6l | Staphylococcus aureus | 1 | - | - |

| 7l | Staphylococcus aureus | 2 | - | - |

| 6g | Escherichia coli | 2 | - | - |

| 6l | Escherichia coli | 2 | - | - |

| 7l | Escherichia coli | 1 | - | - |

| 6g | Candida albicans | 2 | - | - |

| 6l | Candida albicans | 1 | - | - |

| 7l | Candida albicans | 1 | - | - |

| 3 | Escherichia coli | 0.25 | Ciprofloxacin | - |

| 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - |

| 2 | Aspergillus niger | 1 | Clotrimazole | - |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[8][9]

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared by suspending a few colonies from a fresh culture in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.

-

Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

-

Well Creation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A control well containing only the solvent and a well with a standard antibiotic are also prepared.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity of Substituted Pyrazoles

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[10] Some derivatives show selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[10]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter.

| Compound ID | Edema Inhibition (%) | Time (h) | Reference Drug | Edema Inhibition (%) |

| 7l | 93.59 | 0.5 | Ibuprofen | - |

| 7l | 93.59 | 0.5 | Indomethacin | - |

| 137a | 26.19 | - | - | - |

| 137b | 30.95 | - | - | - |

| 137c | 28.57 | - | - | - |

| 138 | 21.43 | - | - | - |

| 139a | 26.19 | - | - | - |

| 139b | 28.57 | - | - | - |

| N9 | - | 1 | Celecoxib | - |

| 299 | 32 | - | Nimesulide | 36 |

Note: For compound N9, the result was stated as "more potent" than the reference, but a specific percentage was not provided.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[11][12]

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in standard cages with free access to food and water.

-

Compound Administration: The animals are divided into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution). The standard group receives a reference anti-inflammatory drug (e.g., indomethacin or celecoxib) orally. The test groups receive the pyrazole derivatives at a specific dose, also administered orally.

-

Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage of inhibition of edema by the test and standard compounds is then calculated by comparing with the control group.

Conclusion

The substituted pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, yielding compounds with a wide array of significant biological activities. This guide has provided a comprehensive overview of the screening methodologies for anticancer, antimicrobial, and anti-inflammatory properties of these compounds. The detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways and workflows are intended to equip researchers with the necessary information to advance the discovery and development of novel pyrazole-based therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of even more potent and selective pyrazole derivatives for the treatment of various diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Key Intermediate in Kinase Inhibitor Synthesis

CAS Number: 175276-41-2

Molecular Formula: C₁₀H₁₀BrN₃

Molecular Weight: 252.11 g/mol

This technical guide provides a comprehensive overview of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole, a crucial chemical intermediate in the development of potent and selective kinase inhibitors. Primarily geared towards researchers, scientists, and professionals in drug development, this document outlines the compound's properties, its significant role in the synthesis of bioactive molecules, and the associated biological pathways.

Chemical and Physical Properties

This compound, also known by its synonym 4-(4-bromo-1-methylpyrazol-3-yl)aniline, is a substituted pyrazole derivative. Its chemical structure features a brominated pyrazole ring linked to an aniline moiety. The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 175276-41-2 |

| Molecular Formula | C₁₀H₁₀BrN₃ |

| Molecular Weight | 252.11 g/mol |

| Appearance | Solid |

| Polar Surface Area (PSA) | 43.84 Ų |

| logP | 3.013 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Role in the Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors

This compound serves as a pivotal building block in the synthesis of a novel class of c-Jun N-terminal kinase (JNK) inhibitors. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by various stress stimuli, including cytokines and ultraviolet irradiation.[1] This pathway is implicated in a range of cellular processes such as proliferation, apoptosis, and inflammation.[2] Dysregulation of the JNK pathway has been linked to several diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers.[3][4]

The aminophenyl group of this compound provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules that can interact with the ATP-binding site of JNKs.

Experimental Protocols: Synthesis of a Pyrazolyl-Pyridine JNK Inhibitor

The following is a representative experimental protocol for the utilization of this compound in the synthesis of a 4-(pyrazol-3-yl)-pyridine based JNK inhibitor.

Reaction Scheme:

Detailed Protocol for Buchwald-Hartwig Cross-Coupling:

-

Reagents and Materials:

-

This compound

-

A suitable chloro- or bromo-substituted pyrimidine derivative

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., t-BuONa)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the substituted pyrimidine, the palladium catalyst, and the ligand.

-

Add the anhydrous, degassed solvent to the reaction vessel.

-

Add the base to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(pyrazol-3-yl)-pyridine JNK inhibitor.

-

Biological Activity and Signaling Pathway

The synthesized 4-(pyrazol-3-yl)-pyridine derivatives have demonstrated potent inhibitory activity against JNKs, particularly JNK3, which is predominantly expressed in the brain.[5]

Quantitative Data:

The following table summarizes the in vitro inhibitory activity of a representative 4-(pyrazol-3-yl)-pyridine JNK inhibitor synthesized from this compound.

| Compound | Target Kinase | IC₅₀ (μM) |

| Representative Inhibitor | JNK3 | 0.05 - 1.5 |

| p38 | > 20 |

Data is indicative and sourced from studies on similar compound series.[5]

JNK Signaling Pathway:

The JNK signaling cascade is initiated by upstream kinases (MAPKKKs and MAPKKs) in response to cellular stress. Activated JNK then phosphorylates a variety of downstream transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in apoptosis and inflammation.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure allows for versatile chemical modifications, leading to the creation of potent and selective inhibitors of the JNK signaling pathway. The experimental protocols and biological context provided in this guide are intended to support researchers in the design and synthesis of novel therapeutics targeting JNK-mediated diseases.

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes. In silico molecular docking has emerged as an indispensable tool in the rational design and optimization of these pyrazole-based inhibitors. This technical guide provides an in-depth overview of the computational methodologies, key findings, and signaling pathways associated with pyrazole inhibitors of various protein targets. Quantitative data from recent studies are summarized, detailed experimental protocols for in silico analyses are provided, and critical biological pathways are visualized to offer a comprehensive resource for researchers in the field of drug discovery.

Introduction

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, anticancer, and antimicrobial effects. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.

Computational methods, particularly molecular docking, have accelerated the discovery and development of pyrazole-based drugs.[1] These in silico techniques predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein, providing valuable insights into the molecular basis of inhibition. This guide will delve into the practical aspects of performing and interpreting docking studies of pyrazole-based inhibitors against several important protein targets.

Key Protein Targets for Pyrazole-Based Inhibitors

A number of studies have successfully employed in silico docking to identify and characterize pyrazole-based inhibitors for a variety of protein targets critical in disease pathogenesis.

Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several classes of protein kinases have been effectively targeted by pyrazole-based inhibitors.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

-

Aurora A Kinase: A serine/threonine kinase involved in mitotic progression, whose overexpression is linked to various cancers.[3]

-

CDK2 (Cyclin-Dependent Kinase 2): A critical regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is often observed in cancer cells.[4]

-

RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase whose mutations and rearrangements are associated with several types of cancer, including thyroid and lung cancer.[2][5][6]

Other Important Drug Targets

-

COX-2 (Cyclooxygenase-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[7][8]

-

Tubulin: The protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Tubulin inhibitors are potent anticancer agents.

-

HPPD (4-Hydroxyphenylpyruvate Dioxygenase): An enzyme involved in tyrosine metabolism, which is a target for herbicides and is being explored for the treatment of certain metabolic disorders.[9][10]

Quantitative Docking Data of Pyrazole-Based Inhibitors

The following tables summarize the quantitative data from various in silico docking studies of pyrazole-based inhibitors against their respective protein targets. These tables are intended to provide a comparative overview of the reported binding affinities and inhibitory activities.

Table 1: Docking Scores and Binding Energies of Pyrazole-Based Kinase Inhibitors

| Inhibitor | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

| Pyrazole Derivative 1b | VEGFR-2 | 2QU5 | - | -10.09 | Not specified | [5] |

| Pyrazole Derivative 1d | Aurora A | 2W1G | - | -8.57 | Not specified | [5] |

| Pyrazole Derivative 2b | CDK2 | 2VTO | - | -10.35 | Ile10, Lys20, Lys89, Asp145 | [5] |

| Compound 5o | Tubulin | 1SA0 | -7.22 | - | ASN 249, ALA 250, LYS 254 | [3] |

| Compound 25 | RET Kinase | Not Specified | -7.14 | - | Ala807 | [11] |

Table 2: Docking Data for Pyrazole-Based Inhibitors of Other Targets

| Inhibitor | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Pyrazole-benzimidazolone 12 | HPPD | Not Specified | - | - | GLN 307, ASN 423, PHE 392 | [6] |

| Pyrazole Derivative M74 | CRMP2 | 6JV9 | -6.9 | - | Not specified | [12] |

| Pyrazole Derivative M72 | CYP17 | Not Specified | -10.4 | - | Not specified | [12] |

Experimental Protocols for In Silico Docking

A standardized and rigorous protocol is essential for obtaining reliable and reproducible results in molecular docking studies. The following sections outline a detailed methodology for performing molecular docking using AutoDock, a widely used and freely available software suite.

Preparation of the Receptor Protein

-

Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure.

-

Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger charges).

-

Define Atom Types: Assign AutoDock atom types to all atoms.

-

Save as PDBQT: Save the prepared protein structure in the PDBQT file format.

Preparation of the Pyrazole-Based Ligand

-

Ligand Structure: Draw the 2D structure of the pyrazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Add Hydrogens and Charges: Add hydrogen atoms and compute partial charges for the ligand.

-

Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

Grid Box Generation

-

Define the Binding Site: Identify the active site of the protein, typically from the position of a co-crystallized ligand or from published literature.

-

Set Grid Parameters: Define the dimensions and center of a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.

-

Generate Grid Maps: Use AutoGrid to pre-calculate the interaction energies for each atom type in the ligand with the protein at each grid point. This generates a set of grid map files.

Molecular Docking Simulation

-

Set Docking Parameters: Configure the docking parameters in AutoDock. This includes specifying the ligand and receptor PDBQT files, the grid map files, and the search algorithm to be used (e.g., Lamarckian Genetic Algorithm).

-

Run Docking: Execute the docking simulation. AutoDock will explore different conformations and orientations of the ligand within the grid box and calculate the corresponding binding energies.

-

Analyze Results: The output of the docking simulation is a set of docked conformations (poses) of the ligand, ranked by their predicted binding energies. Analyze the top-ranked poses to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

Visualization of Signaling Pathways and Workflows

Understanding the broader biological context of the protein target is crucial for drug development. The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical in silico workflow.

Signaling Pathways

Caption: VEGFR-2 signaling pathway.

Caption: CDK2 in cell cycle regulation.

Experimental and Logical Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. RET tyrosine kinase signaling in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 9. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 11. apexbt.com [apexbt.com]

- 12. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of the novel heterocyclic compound, 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. While experimental data for this specific molecule is not extensively available in published literature, this document outlines the expected spectral characteristics based on established principles of organic spectroscopy and data from structurally similar pyrazole derivatives. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the characterization of this and related compounds. Furthermore, this guide presents a structured compilation of predicted quantitative data and visual workflows to facilitate a deeper understanding of its structural elucidation.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The specific compound, this compound, possesses a unique combination of functional groups, including a substituted pyrazole ring, a bromine atom, and an aminophenyl moiety, which suggests potential for further chemical modification and biological evaluation. Accurate structural characterization through spectral analysis is a critical first step in the research and development pipeline for any new chemical entity. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of this and analogous molecules.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~6.7 - 6.9 | Doublet | 2H | Ar-H (meta to -NH₂) |

| ~7.4 | Singlet | 1H | Pyrazole-H (C5-H) |

| ~3.8 | Singlet | 3H | N-CH₃ |

| ~3.7 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Pyrazole-C (C3) |

| ~90 - 95 | Pyrazole-C (C4-Br) |

| ~140 - 145 | Pyrazole-C (C5) |

| ~145 - 150 | Ar-C (C-NH₂) |

| ~128 - 132 | Ar-C (CH, ortho to -NH₂) |

| ~115 - 120 | Ar-C (CH, meta to -NH₂) |

| ~120 - 125 | Ar-C (C attached to pyrazole) |

| ~35 - 40 | N-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1620 - 1600 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1550 - 1450 | Medium to Strong | Pyrazole ring stretch |

| 1300 - 1200 | Strong | Aromatic C-N stretch |

| 1100 - 1000 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Ratio | Predicted Identity |

| 251/253 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 172 | [M - Br]⁺ |

| 157 | [M - Br - CH₃]⁺ |

| 118 | [C₆H₄NH₂-C≡CH]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Table 5: Predicted UV-Vis Spectral Data

| λmax (nm) | Solvent | Predicted Electronic Transition |

| ~240 - 260 | Ethanol/Methanol | π → π* (Pyrazole and Phenyl rings) |

| ~280 - 300 | Ethanol/Methanol | n → π* (Amino group) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection:

-

Lower the ATR anvil to ensure good contact with the sample.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Procedure (for EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Prepare a blank cuvette containing only the solvent.

-

-

Spectrum Acquisition:

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.

-

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

Caption: Workflow for UV-Vis Spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the spectral analysis of this compound. While the presented data is predictive, it offers a robust starting point for researchers. The detailed experimental protocols and workflow visualizations are intended to be practical tools for the successful characterization of this and other novel pyrazole derivatives. As experimental data for this specific compound becomes available, this guide can serve as a reference for comparison and further analysis.

Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to the pyrazole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the potential therapeutic applications of bromo-pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Therapeutic Applications and Quantitative Data

Bromo-pyrazole derivatives have demonstrated significant potential across several therapeutic areas. The following tables summarize the in vitro and in vivo activities of various bromo-pyrazole compounds, providing key quantitative data for easy comparison.

Anticancer Activity

Bromo-pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Bromo-pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | MTT | 5.8 | [1] |

| A549 (Lung) | MTT | 8.0 | [1] | |

| HeLa (Cervical) | MTT | 9.8 | [1] | |

| Compound 2 | HCT-116 (Colon) | SRB | 3.6 | [2] |

| MCF-7 (Breast) | SRB | 24.6 | [2] | |

| HepG2 (Liver) | SRB | 15.2 | [2] | |

| Compound 3 | WM266.4 (Melanoma) | Not Specified | 0.12 | [3] |

| MCF-7 (Breast) | Not Specified | 0.16 | [3] | |

| 16a (HPK1 inhibitor) | HPK1 Kinase Assay | Not Specified | 0.001 | [4] |

| 6 (Aurora A inhibitor) | Aurora A Kinase Assay | Not Specified | 0.16 | |

| HCT116 (Colon) | Not Specified | 0.39 | ||

| MCF7 (Breast) | Not Specified | 0.46 |

Anti-inflammatory Activity

Several bromo-pyrazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Table 2: Anti-inflammatory Activity of Bromo-pyrazole Derivatives

| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Bromo-pyrazole analog | COX-2 | In vitro | 0.034 - 0.052 | Not Specified | [5] |

| Bromo-pyrazole derivative | COX-2 | In vitro | Not Specified | >100 | |

| Celecoxib (Reference) | COX-2 | In vitro | 0.04 | 30 |

Neuroprotective Activity

Bromo-pyrazoles have also been investigated for their potential in treating neurodegenerative diseases, with a key mechanism being the inhibition of monoamine oxidase (MAO) enzymes.

Table 3: Neuroprotective Activity of Bromo-pyrazole Derivatives

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| Bromo-coumarin-pyrazole D1 | MAO-A | In vitro | 0.0039 | [6] |

| MAO-B | In vitro | 0.0044 | [6] | |

| Bromo-benzofuran-pyrazole 23 | Nociception Inhibition | In vivo (% inhibition) | 60% | [7] |

| GSK3β inhibitor 13 | GSK3β | In vitro | 3.77 | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bromo-pyrazole derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of bromo-pyrazole compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-pyrazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of bromo-pyrazole compounds in a rat model.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the bromo-pyrazole compounds orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of bromo-pyrazole compounds against specific kinases (e.g., EGFR, VEGFR-2).

Methodology:

-

Reagents and Buffers: Prepare the kinase reaction buffer, substrate solution (a specific peptide or protein), ATP solution, and the test bromo-pyrazole compounds.

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luciferase-based assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Visualizations

The therapeutic effects of bromo-pyrazoles are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

EGFR Signaling Pathway in Cancer

Caption: Bromo-pyrazoles can inhibit the EGFR signaling cascade.

VEGFR-2 Signaling Pathway in Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by bromo-pyrazoles.

COX-2 Pathway in Inflammation

Caption: Bromo-pyrazoles can block the inflammatory COX-2 pathway.

Experimental Workflow for Bromo-pyrazole Drug Discovery

Caption: A general workflow for bromo-pyrazole drug discovery.

Conclusion

Bromo-pyrazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential in oncology, inflammation, and neurodegenerative diseases. The data and protocols presented in this guide highlight the progress made in this field and provide a solid foundation for future research and development. The continued exploration of structure-activity relationships, mechanisms of action, and novel delivery strategies will be crucial in translating the potential of bromo-pyrazoles into effective clinical therapies.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. 4.6. In Vitro Anti-Acetylcholinesterase Activity [bio-protocol.org]

The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Among its myriad variations, the 1-methylpyrazole moiety has emerged as a particularly promising architectural element in the design of novel therapeutic agents. Its unique electronic and steric properties contribute to favorable drug-like characteristics, including metabolic stability and potent, selective interactions with biological targets.[1][3] This technical guide provides an in-depth exploration of the chemical space of 1-methylpyrazole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their potential as kinase inhibitors and anticancer agents.

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of various 1-methylpyrazole and related pyrazole derivatives against a range of cancer cell lines and protein kinases. This data highlights the potential of this scaffold in oncology drug discovery.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | A549 (Lung Cancer) | 1.13 | [4] |

| 4d | HepG2 (Liver Cancer) | 0.14 | [4] |

| 4e | MCF-7 (Breast Cancer) | 0.22 | [4] |

| Compound 22 | MCF-7 (Breast Cancer) | >10 | [5] |

| Compound 23 | MCF-7 (Breast Cancer) | 6.28 | [5] |

| Compound 26 | MCF-7 (Breast Cancer) | 0.96 | [5] |

| Compound 26 | A549 (Lung Cancer) | 1.40 | [5] |

| Compound 26 | DU145 (Prostate Cancer) | 2.16 | [5] |

| Compound 29 | MCF-7 (Breast Cancer) | 17.12 | [5] |

| Compound 29 | HepG2 (Liver Cancer) | 10.05 | [5] |

| Compound 29 | A549 (Lung Cancer) | 29.95 | [5] |

| Compound 31 | A549 (Lung Cancer) | 42.79 | [5] |

| Compound 32 | A549 (Lung Cancer) | 55.73 | [5] |

| Compound 7 | A549 (Lung Cancer) | 0.487 | [6] |

| Compound 7 | K562 (Leukemia) | 5.003 | [6] |

| Compound 7 | HT29 (Colon Cancer) | 0.381 | [6] |

| Compound 19 | K562 (Leukemia) | 67.4 | [6] |

| Compound 19 | MCF-7 (Breast Cancer) | 37.7 | [6] |

| Compound 22 | A549 (Lung Cancer) | 0.315 | [6] |

| Compound 1 | ACHN (Kidney Cancer) | pIC50 = 6.10 | [7] |

| Compound 5 | ACHN (Kidney Cancer) | pIC50 = 6.48 | [7] |

| Compound 20 | ACHN (Kidney Cancer) | pIC50 = 5.87 | [7] |

| Compound 33 | ACHN (Kidney Cancer) | pIC50 = 6.36 | [7] |

| Compound 1 | K562 (Leukemia) | pIC50 = 7.31 | [7] |

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 22 | EGFR | 612.4 | [5] |

| Compound 23 | EGFR | 513.2 | [5] |

| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | [5] |

| Compound 7 | Aurora A | 28.9 | [6] |

| Compound 7 | Aurora B | 2.2 | [6] |

| Compound 19 | CDK4 | 420 | [6] |

| Compound 1 | Akt1 | 61 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 1-methylpyrazole derivatives, compiled from the cited literature.

General Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles

A common and versatile method for the synthesis of the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the synthesis of 1-methylpyrazole derivatives, methylhydrazine is utilized.

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add methylhydrazine dropwise to the mixture at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-methyl-3,5-disubstituted pyrazole derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (1-methylpyrazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

1-Methylpyrazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for these compounds.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[1][3][9] Its aberrant activation is a common feature in many cancers.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1-methylpyrazole derivatives.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a critical role in cytokine-mediated cell growth, differentiation, and immune responses.[10][11][12][13] Dysregulation of this pathway is frequently observed in various cancers.

Caption: Inhibition of the JAK/STAT signaling pathway by 1-methylpyrazole derivatives.

Bcl-2 Family Mediated Apoptosis

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[8][14][15][16][17] Anticancer agents often function by promoting apoptosis through the inhibition of anti-apoptotic Bcl-2 proteins.

Caption: Induction of apoptosis via inhibition of Bcl-2 by 1-methylpyrazole derivatives.

Conclusion

The exploration of the chemical space of 1-methylpyrazole derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The data and methodologies presented in this guide underscore the significant potential of this scaffold, particularly in the development of targeted anticancer therapies. The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area will likely focus on the development of more complex derivatives, the elucidation of novel biological targets, and the advancement of promising lead compounds into preclinical and clinical development.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. This powerful palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in medicinal chemistry and drug development. Arylpyrazoles, for instance, are a class of heterocyclic compounds prevalent in many commercially available drugs.[1]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-bromo-1-methylpyrazole with various aryl and heteroaryl boronic acids. The described methodology is applicable for the synthesis of a diverse range of 4-substituted-1-methylpyrazoles, which are important scaffolds in the development of new therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base.[2] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromo-1-methylpyrazole with an arylboronic acid. The reaction can be performed using conventional heating or microwave irradiation.

Materials:

-

4-bromo-1-methylpyrazole

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2, or Ruphos-Pd)

-

Base (e.g., K₃PO₄, Na₂CO₃, or CsF)

-

Solvent (e.g., 1,4-dioxane/water, toluene/methanol, or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Schlenk tube or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or microwave reaction vial, add 4-bromo-1-methylpyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

-

Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Degassing: Seal the vessel and degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with the inert gas.

-

Reaction:

-

Conventional Heating: Place the reaction vessel in a preheated oil bath or heating mantle and stir at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-20 hours).[4][5][6]

-

Microwave Irradiation: Place the reaction vial in the microwave reactor and heat to the specified temperature (e.g., 150 °C) for a shorter duration (e.g., 20-30 minutes).[7]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methylpyrazole.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-1-methylpyrazole.

Reaction Conditions Summary

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of bromo-pyrazoles and related N-heterocycles.

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Good | [5] |

| XPhos Pd G2 (2-3.5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 15-20 | 61-86 | [4] |

| Ruphos-Pd (1) | K₃PO₄ (2.0) | Isopropanol/H₂O | 110 (MW) | 0.1 | Good-Excellent | [8] |

| PdCl₂(dppf) (10) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Not specified | [7] |

| Pd(PtBu₃)₂ (5) | KF (2.2) | DMF | 100 | 24 | Varies | [9] |

| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Not specified | Good | [10] |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid or catalyst loading. Screening different palladium catalysts and ligands can also be beneficial. For electron-deficient boronic acids, stronger bases and more electron-rich phosphine ligands may be required.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction.[10] This can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture, and using fluoride-based bases like CsF or KF in some cases.

-

Homocoupling: The formation of biaryl products from the boronic acid can occur, especially in the presence of oxygen.[11] Ensuring anaerobic conditions is crucial to suppress this side reaction.

-

Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a supported palladium catalyst that can be easily filtered off after the reaction.

Safety Precautions

-

Palladium catalysts are flammable and may be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.

-

Bases such as potassium phosphate and sodium carbonate can be irritating. Avoid inhalation of dust and contact with skin and eyes.

-

Microwave reactions should be carried out in sealed vessels designed for this purpose to avoid pressure buildup. Always follow the manufacturer's instructions for the microwave reactor.

By following this detailed protocol and considering the optimization strategies, researchers can effectively synthesize a wide array of 4-aryl-1-methylpyrazoles for various applications in drug discovery and materials science.

References

- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. a2bchem.com [a2bchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) of pyrazole libraries, focusing on biochemical and cell-based assays to identify and characterize potential drug candidates. The protocols are designed to be readily adaptable for screening pyrazole libraries against various targets, with a particular focus on protein kinases, which are common targets for this compound class.

Introduction to Pyrazole Libraries in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatile nature allows for extensive chemical modifications, leading to the creation of diverse libraries with a wide range of biological activities. Pyrazole-containing compounds are particularly prominent as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases. High-throughput screening (HTS) is an essential tool for rapidly evaluating large pyrazole libraries to identify "hit" compounds with desired biological activity.

I. Biochemical Assays for Kinase Inhibition

Biochemical assays are fundamental in primary screening campaigns to identify compounds that directly interact with a purified target protein, such as a kinase. These assays are typically performed in a cell-free system.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for HTS due to their robustness, high sensitivity, and low background interference.[1] The assay measures the phosphorylation of a substrate by a kinase.

Protocol: HTRF Kinase Assay for a Pyrazole Library

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

1. Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.01% BSA.[2]

-

Pyrazole Library: Prepare a stock solution of each pyrazole compound in 100% DMSO (e.g., 10 mM). For the primary screen, create a working solution by diluting the stock to 200 µM in the appropriate assay buffer (final assay concentration of 10 µM).

-

Kinase: Dilute the kinase to the desired concentration (e.g., 2-5 nM) in kinase buffer. The optimal concentration should be determined empirically.

-

Substrate: Prepare the biotinylated substrate (e.g., a peptide) at a concentration of 500 nM in kinase buffer.

-

ATP: Prepare ATP at a concentration that approximates the Km for the specific kinase (e.g., 10 µM) in kinase buffer.

-

Detection Reagents: Prepare the Europium cryptate-labeled anti-phospho-substrate antibody (donor) and XL665-labeled streptavidin (acceptor) in the detection buffer provided by the manufacturer.

2. Assay Procedure (384-well plate format):

-